molecular formula C12HCl7O B1345157 1,2,3,4,6,8,9-Heptachlorodibenzofuran CAS No. 69698-58-4

1,2,3,4,6,8,9-Heptachlorodibenzofuran

Cat. No. B1345157
CAS RN: 69698-58-4
M. Wt: 409.3 g/mol
InChI Key: BADFHCOLISGRRW-UHFFFAOYSA-N
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Description

1,2,3,4,6,8,9-Heptachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF). It induces the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes . It has been found in human breastmilk and in the air near municipal waste incinerators .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,6,8,9-Heptachlorodibenzofuran is C12HCl7O . The structure includes a dibenzofuran core, which is a system of three interconnected aromatic rings, with seven chlorine atoms attached at various positions .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4,6,8,9-Heptachlorodibenzofuran is 421.22 . It is a solid at room temperature and is slightly soluble in chloroform .

Scientific Research Applications

Immunotoxicity and Enzyme Induction

Research has explored the effects of heptachlorodibenzofuran isomers, including 1,2,3,4,6,8,9-heptachlorodibenzofuran, on immunotoxicity and enzyme induction. A study by Dickerson et al. (1990) assessed the impact on the splenic plaque-forming cell response and the induction of hepatic enzymes in mice. They found that the 2,3,7,8-substituted heptachlorodibenzofurans were more potent than other compounds with fewer lateral chlorine groups (Dickerson, Howie, Davis, & Safe, 1990).

Aqueous Solubility Studies

Friesen, Vilk, and Muir (1990) reported on the aqueous solubilities of various polychlorinated dibenzofurans, including 1,2,3,4,6,7,8-heptachlorodibenzofuran. They observed a decrease in solubility with the increase in chlorine atoms in the structure, providing crucial data for environmental contamination assessments (Friesen, Vilk, & Muir, 1990).

Antiestrogenic Properties in Cancer Cell Lines

The potential antiestrogenic effects of methyl-substituted dibenzofurans were investigated by Zacharewski et al. (1992). They found that 6-methyl-1,3,8-trichlorodibenzofuran, a related compound, exhibited antiestrogenic properties in human and rodent cancer cell lines. This suggests a possible mechanism of action involving the Ah receptor (Zacharewski, Harris, Biegel, Morrison, Merchant, & Safe, 1992).

Leukocyte Telomere Length Association

A study by Scinicariello and Buser (2015) examined the association of polychlorinated biphenyls, dioxins, and heptachlorodibenzofuran with leukocyte telomere length. They found an association with longer telomere lengths, suggesting a potential role in tumor promotion (Scinicariello & Buser, 2015).

Mechanism of Action

1,2,3,4,6,8,9-Heptachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

1,2,3,4,6,8,9-Heptachlorodibenzofuran is not intended for human or veterinary use . It can cause immunosuppression and increases hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity .

Future Directions

Given the potential health risks associated with exposure to 1,2,3,4,6,8,9-Heptachlorodibenzofuran, future research will likely focus on understanding its mechanisms of action in greater detail, developing methods for its safe disposal, and studying its environmental impact. It’s also important to continue monitoring its presence in the environment and in human tissues .

properties

IUPAC Name

1,2,3,4,6,8,9-heptachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O/c13-2-1-3(14)11-4(6(2)15)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFHCOLISGRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075263
Record name Dibenzofuran, 1,2,3,4,6,8,9-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,8,9-Heptachlorodibenzofuran

CAS RN

69698-58-4
Record name 1,2,3,4,6,8,9-Heptachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,8,9-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,8,9-HEPTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D3VF04021
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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